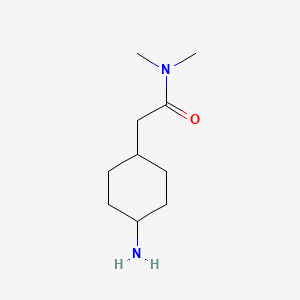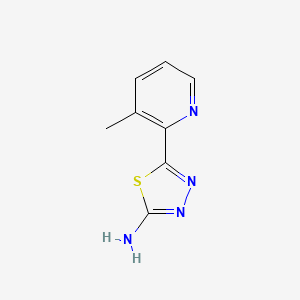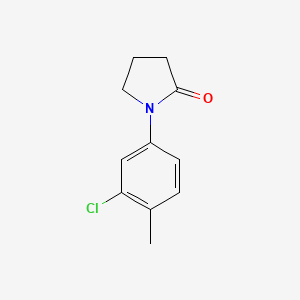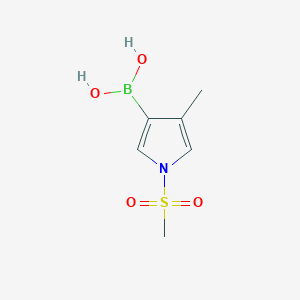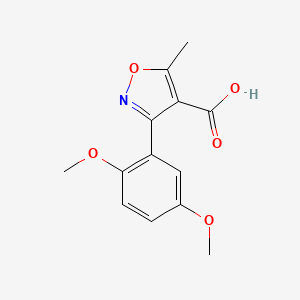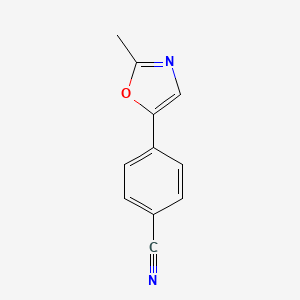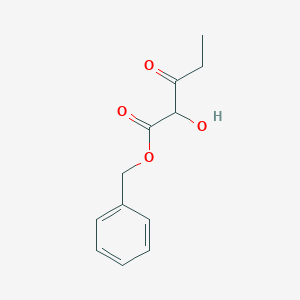
Benzyl 2-hydroxy-3-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-hydroxy-3-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a 2-hydroxy-3-oxopentanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-hydroxy-3-oxopentanoate typically involves the esterification of 2-hydroxy-3-oxopentanoic acid with benzyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar esterification process. the reaction conditions are optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques. The choice of solvents and catalysts may also be adjusted to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-hydroxy-3-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Benzyl 2-hydroxy-3-oxopentanoic acid or benzyl 2-oxo-3-pentanoic acid.
Reduction: Benzyl 2-hydroxy-3-pentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl 2-hydroxy-3-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzyl 2-hydroxy-3-oxopentanoate involves its interaction with various molecular targets and pathways. For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of specific enzymes. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxopentanoic acid: A structurally similar compound with a ketone group instead of an ester.
3-Hydroxy-3-methyl-2-oxopentanoate: Another related compound with a hydroxyl and ketone group.
Uniqueness
Benzyl 2-hydroxy-3-oxopentanoate is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
benzyl 2-hydroxy-3-oxopentanoate |
InChI |
InChI=1S/C12H14O4/c1-2-10(13)11(14)12(15)16-8-9-6-4-3-5-7-9/h3-7,11,14H,2,8H2,1H3 |
Clé InChI |
KIAMTPLJHWXRDD-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C(=O)OCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


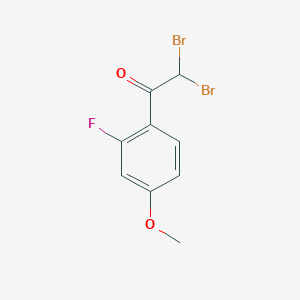

![1-[(1-Methyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13690646.png)
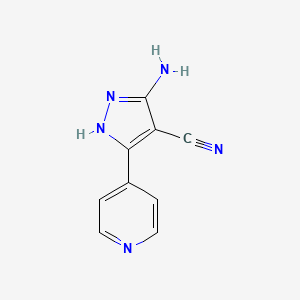
![2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13690671.png)
